An In-depth Technical Guide to 5-Amino-2-bromo-6-picoline (CAS: 126325-47-1)
An In-depth Technical Guide to 5-Amino-2-bromo-6-picoline (CAS: 126325-47-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-2-bromo-6-picoline, a key building block in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors.
Core Molecular Data
5-Amino-2-bromo-6-picoline, also known by its synonyms 3-Amino-6-bromo-2-methylpyridine and 6-Bromo-2-methylpyridin-3-amine, is a substituted pyridine derivative. Its strategic placement of an amino group, a bromine atom, and a methyl group on the pyridine ring makes it a valuable precursor for creating a diverse range of complex molecules with significant biological activity.
Table 1: Physicochemical Properties of 5-Amino-2-bromo-6-picoline
| Property | Value | Reference |
| CAS Number | 126325-47-1 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Melting Point | 110-111 °C | [1] |
| Boiling Point (Predicted) | 284.4 ± 35.0 °C | [1] |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.45 ± 0.10 | [1] |
| Appearance | Off-white solid/crystalline powder | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Amino-2-bromo-6-picoline is crucial for its application in medicinal chemistry. A common laboratory-scale synthesis involves the reduction of a nitro-group precursor.
Experimental Protocol: Synthesis of 5-Amino-2-bromo-6-picoline
This protocol describes the synthesis of 5-Amino-2-bromo-6-picoline from 2-Bromo-5-nitro-6-picoline.
Objective: To synthesize 5-Amino-2-bromo-6-picoline via the reduction of 2-Bromo-5-nitro-6-picoline.
Materials:
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2-Bromo-5-nitro-6-picoline
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Water (H₂O)
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Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Diatomaceous earth
Procedure:
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Suspend 2-bromo-5-nitro-6-picoline (1.00 equivalent) and ammonium chloride (4.88 equivalents) in a mixture of ethanol and water.
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Heat the suspension to 65 °C with stirring.
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Add iron powder (2.02 equivalents) and a catalytic amount of hydrochloric acid (0.36 equivalents) to the reaction mixture.
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Increase the reaction temperature to 80 °C and maintain for 3 hours.
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Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
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Upon completion, cool the reaction mixture to 25 °C.
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Filter the mixture through a pad of diatomaceous earth.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-2-bromo-6-picoline.[1]
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 5-Amino-2-bromo-6-picoline.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The unique structural features of 5-Amino-2-bromo-6-picoline make it a highly valuable scaffold for the synthesis of kinase inhibitors, a class of targeted therapy drugs that block the action of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.
The bromine atom at the 2-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates. The amino group at the 5-position can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction (Adapted)
This protocol is adapted from a procedure for the closely related 5-bromo-2-methylpyridin-3-amine and serves as a general guideline for the derivatization of 5-Amino-2-bromo-6-picoline.[2]
Objective: To synthesize an aryl-substituted aminopicoline derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-Amino-2-bromo-6-picoline (1.0 equivalent)
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Arylboronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
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Base (e.g., Potassium phosphate, 2.0-3.0 equivalents)
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Solvent system (e.g., 1,4-dioxane/water 4:1)
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Inert gas (Argon or Nitrogen)
Procedure:
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In a Schlenk flask under an inert atmosphere, combine 5-Amino-2-bromo-6-picoline, the arylboronic acid, the base, and the palladium catalyst.
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Add the degassed solvent system.
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Heat the reaction mixture to 85-95 °C with stirring.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Role in Targeting Kinase Signaling Pathways
Derivatives of aminopyridines are known to be effective inhibitors of various protein kinases, playing a crucial role in cancer therapy. One such important target is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is essential for proper cell division. Overexpression of PLK4 is observed in many cancers, leading to chromosomal instability and tumor progression.
DOT Diagram: Simplified Kinase Inhibition Pathway
Caption: Simplified diagram of kinase inhibition by a drug molecule.
Derivatives synthesized from 5-Amino-2-bromo-6-picoline can be designed to fit into the ATP-binding pocket of kinases like PLK4. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade that promotes cell proliferation.
Safety and Handling
5-Amino-2-bromo-6-picoline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.
Table 2: Safety Information
| Hazard Codes | Risk Statements | Safety Statements |
| Xi, Xn | 22-36/37/38-41 | 26-36-39 |
Handling and Storage:
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Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.
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Storage: Keep in a dark place, under an inert atmosphere, at room temperature. Keep the container tightly closed.
This technical guide provides a foundational understanding of 5-Amino-2-bromo-6-picoline for researchers and professionals in drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the ongoing search for novel therapeutics.
